molecular formula C21H21BrF2N2O5S B2938805 Ethyl 1-((3-((4-bromo-2-fluorophenyl)carbamoyl)-4-fluorophenyl)sulfonyl)piperidine-3-carboxylate CAS No. 451508-34-2

Ethyl 1-((3-((4-bromo-2-fluorophenyl)carbamoyl)-4-fluorophenyl)sulfonyl)piperidine-3-carboxylate

Cat. No.: B2938805
CAS No.: 451508-34-2
M. Wt: 531.37
InChI Key: YEXLYMJGUWWMRV-UHFFFAOYSA-N
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Description

Ethyl 1-((3-((4-bromo-2-fluorophenyl)carbamoyl)-4-fluorophenyl)sulfonyl)piperidine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a sulfonyl group, a carbamoyl group, and a carboxylate ester, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Scientific Research Applications

Ethyl 1-((3-((4-bromo-2-fluorophenyl)carbamoyl)-4-fluorophenyl)sulfonyl)piperidine-3-carboxylate has several applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-((3-((4-bromo-2-fluorophenyl)carbamoyl)-4-fluorophenyl)sulfonyl)piperidine-3-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions using reagents such as sulfonyl chlorides.

    Carbamoylation: The carbamoyl group is added through a reaction with isocyanates or carbamoyl chlorides.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid with an alcohol, typically under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the phenyl groups.

    Reduction: Reduction reactions can target the carbamoyl or sulfonyl groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Products may include oxidized derivatives of the piperidine ring or phenyl groups.

    Reduction: Reduced forms of the carbamoyl or sulfonyl groups.

    Substitution: Substituted aromatic compounds with various functional groups.

Mechanism of Action

The mechanism of action of Ethyl 1-((3-((4-bromo-2-fluorophenyl)carbamoyl)-4-fluorophenyl)sulfonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-((4-bromo-2-fluorophenyl)carbonyl)piperidine-3-carboxylate
  • tert-Butyl carbamate

Uniqueness

Ethyl 1-((3-((4-bromo-2-fluorophenyl)carbamoyl)-4-fluorophenyl)sulfonyl)piperidine-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 1-[3-[(4-bromo-2-fluorophenyl)carbamoyl]-4-fluorophenyl]sulfonylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrF2N2O5S/c1-2-31-21(28)13-4-3-9-26(12-13)32(29,30)15-6-7-17(23)16(11-15)20(27)25-19-8-5-14(22)10-18(19)24/h5-8,10-11,13H,2-4,9,12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXLYMJGUWWMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrF2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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